molecular formula C20H22N4O2 B2470356 N-(1H-indol-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide CAS No. 899736-40-4

N-(1H-indol-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide

Cat. No. B2470356
CAS RN: 899736-40-4
M. Wt: 350.422
InChI Key: YZHFRBKFMHAMAL-UHFFFAOYSA-N
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Description

N-(1H-indol-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide, also known as IND-1, is a chemical compound that has been of significant interest in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Piperazine Derivatives in Therapeutics

Piperazine derivatives, including compounds such as N-(1H-indol-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide, play a significant role in the development of drugs across a variety of therapeutic uses. These compounds are critical in the rational design of drugs, possessing a broad spectrum of pharmacological properties. Piperazine is a six-membered nitrogen-containing heterocycle that, through slight modifications in its substitution pattern, can significantly alter the medicinal potential of the resultant molecules. Such derivatives have been explored for their antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio-protective, anti-inflammatory, and imaging agent capabilities. This wide range of applications demonstrates the flexible utility of piperazine as a building block in drug discovery, encouraging further therapeutic investigations across multiple diseases (Rathi, Syed, Shin, & Patel, 2016).

Nanofiltration Membranes and Environmental Applications

Recent advances in nanofiltration (NF) membrane technology have highlighted the use of piperazine-based compounds for environmental applications. A new class of piperazine (PIP)-based NF membranes, featuring a crumpled polyamide layer, has garnered attention for its potential in enhancing membrane separation performance. These membranes are instrumental in various environmental applications, including water softening, surface/groundwater purification, wastewater treatment, and water reuse. The development of crumpled NF membranes represents a significant step forward in the quest for high-performance NF membranes tailored for a wide range of environmental applications (Shao et al., 2022).

Antitubercular and Antimicrobial Activity

Piperazine derivatives have also been investigated for their antitubercular and antimicrobial activities. The versatility of piperazine as a medicinally important scaffold has been highlighted, especially in the fight against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The significant activity of piperazine-based compounds against these pathogens underscores the importance of this heterocyclic ring in developing new anti-mycobacterial agents. Such findings are crucial for medicinal chemists focusing on designing safer, selective, and cost-effective treatments for tuberculosis (Girase et al., 2020).

properties

IUPAC Name

N-(1H-indol-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-26-19-9-5-4-8-18(19)23-10-12-24(13-11-23)20(25)22-17-14-21-16-7-3-2-6-15(16)17/h2-9,14,21H,10-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZHFRBKFMHAMAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)NC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1H-indol-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide

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